molecular formula C17H11NO4S2 B2650925 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 848998-03-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2650925
CAS No.: 848998-03-8
M. Wt: 357.4
InChI Key: JCSNFRVGQBINAK-JPAWQYAOSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H11NO4S2 and its molecular weight is 357.4. The purity is usually 95%.
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Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of thiazolidinones typically involves the reaction of thioketones with various aldehydes or ketones under acidic or basic conditions. The compound can be synthesized through a series of steps involving benzo[d][1,3]dioxole and furan derivatives. The synthesis pathway may include:

  • Formation of the thiazolidinone ring : Reacting a thioketone with an appropriate aldehyde.
  • Allylidene formation : Introducing the allylidene group via condensation reactions.
  • Purification and characterization : Utilizing techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial and Antibiofilm Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they can inhibit biofilm formation in bacteria, which is crucial for treating infections caused by biofilm-forming pathogens:

CompoundBacteriaMIC (µg/mL)Biofilm Inhibition (%)Reference
AStaphylococcus aureus0.561.34
BPseudomonas aeruginosa31.2562.69

The mechanisms behind these activities often involve disrupting bacterial cell wall integrity or inhibiting key metabolic pathways.

The biological activity of this compound may involve various pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .
  • Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with thiazolidinones .
  • Biofilm Disruption : Compounds have demonstrated the ability to disrupt biofilm formation by inhibiting histidine kinases crucial for bacterial viability .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:

  • A study on a related compound showed promising results against HIV by targeting the gp41 protein, although toxicity limited its application .
  • Another investigation revealed that compounds with benzo[d][1,3]dioxole moieties exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S2/c19-16-15(5-1-3-12-4-2-8-20-12)24-17(23)18(16)11-6-7-13-14(9-11)22-10-21-13/h1-9H,10H2/b3-1+,15-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNFRVGQBINAK-JPAWQYAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C=C/C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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